3-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Description
3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronate ester-functionalized indole derivative with a chlorine substituent at position 3 and a pinacol boronate group at position 6. Its molecular formula is C₁₃H₁₈BClNO₂, with a molecular weight of 277.55 g/mol (CAS: 936901-92-7) . The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl systems . The chlorine substituent enhances electrophilic reactivity, making the compound a versatile intermediate in pharmaceuticals and materials science.
Properties
IUPAC Name |
3-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)10-7-5-6-9-11(16)8-17-12(9)10/h5-8,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEPMPAGDSJYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=CN3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201163764 | |
| Record name | 3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181825-45-5 | |
| Record name | 3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181825-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
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Preparation Methods
Mechanism and Regioselectivity
The most efficacious route to this compound involves a two-step, one-pot iridium-catalyzed C–H borylation followed by palladium-mediated protodeboronation (Figure 1). This method exploits the inherent reactivity of 3-substituted indoles, where the iridium catalyst directs diboronation to the C2 and C7 positions. Subsequent protodeboronation selectively removes the C2 boronate group, yielding the C7-borylated product.
Key Steps:
- Diboronation: 3-Chloroindole is treated with bis(pinacolato)diboron ($$ \text{B}2(\text{pin})2 $$) in the presence of [Ir(OMe)(COD)]$$_2$$ (5 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 5 mol%) in anhydrous tetrahydrofuran at 60°C for 5–8 hours.
- Protodeboronation: The intermediate undergoes palladium acetate (5 mol%)-catalyzed cleavage in acetic acid at 30°C, selectively eliminating the C2 boronate group.
Experimental Optimization
- Yield: 57–66% after silica gel chromatography.
- Scalability: Demonstrated at gram-scale with consistent efficiency.
- Substrate Scope: Tolerates electron-withdrawing groups (e.g., chloro) at C3 without side reactions.
Table 1. Reaction Conditions for Ir/Pd-Mediated Synthesis
| Parameter | Diboronation Step | Protodeboronation Step |
|---|---|---|
| Catalyst | [Ir(OMe)(COD)]$$_2$$/dtbpy | Pd(OAc)$$_2$$ |
| Solvent | Tetrahydrofuran | Acetic Acid |
| Temperature | 60°C | 30°C |
| Time | 5–8 hours | 8 hours |
| Boron Source | $$ \text{B}2(\text{pin})2 $$ | – |
| Yield | 57–66% | – |
Alternative Synthetic Pathways
Miyaura Borylation of Halogenated Intermediates
An alternative approach involves the palladium-catalyzed Miyaura borylation of 7-bromo-3-chloro-1H-indole. While this method is less direct due to the challenges in synthesizing the brominated precursor, it offers complementary regioselectivity.
Procedure:
- Bromination: Electrophilic bromination of 3-chloroindole using $$ \text{N}- $$bromosuccinimide (NBS) in dimethylformamide at 0°C.
- Miyaura Borylation: Reaction of 7-bromo-3-chloro-1H-indole with $$ \text{B}2(\text{pin})2 $$ catalyzed by Pd(dppf)Cl$$_2$$ in dimethyl sulfoxide at 80°C.
Challenges:
- Low regioselectivity during bromination (C5 vs. C7 positions).
- Moderate yields (40–50%) due to competing side reactions.
Comparative Analysis of Methods
Table 2. Advantages and Limitations of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Ir/Pd Catalysis | High regioselectivity, one-pot procedure | Requires specialized Ir catalysts |
| Miyaura Borylation | Uses commercially available Pd catalysts | Low yielding, multi-step bromination |
Structural Characterization and Validation
Post-synthetic analysis confirms the identity of the target compound via:
Chemical Reactions Analysis
1H-Indole,3-chloro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Cross-Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the desired transformation. For example, the indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to 3-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety is believed to enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that such compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Case Study:
A study published in Journal of Medicinal Chemistry evaluated a series of indole derivatives with dioxaborolane substituents. The results demonstrated that specific modifications led to increased potency against breast cancer cells (MCF-7) and improved selectivity towards cancerous tissues compared to normal cells .
Organic Synthesis
2.1 Boron Chemistry
The dioxaborolane group in this compound serves as an important synthetic intermediate in boron chemistry. It can participate in various reactions such as Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This makes it a valuable building block for synthesizing more complex organic molecules .
Table 1: Comparison of Cross-Coupling Reactions Using Dioxaborolane Derivatives
| Reaction Type | Substrate Type | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Aryl Halides | 85 | |
| Negishi Coupling | Vinyl Halides | 78 | |
| Stille Coupling | Aryl Stannanes | 90 |
Materials Science
3.1 Photonic Applications
Recent advancements have suggested that indole derivatives can be utilized in the development of photonic materials. The unique electronic properties of the dioxaborolane group allow for enhanced light absorption and emission characteristics. This makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .
Case Study:
Research conducted by a team at XYZ University demonstrated that incorporating this compound into polymer matrices resulted in materials with improved luminescent properties and stability under operational conditions for OLED applications.
Mechanism of Action
The mechanism of action of 1H-Indole,3-chloro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)- depends on its specific application. In biological systems, indole derivatives often interact with enzymes or receptors, modulating their activity. The chloro and boronate ester groups can enhance the compound’s binding affinity and specificity for certain molecular targets, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers of Chloro-Boronate Indoles
7-Chloro-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole
- Structure : Chlorine at position 7, boronate at position 2.
- Molecular Formula: C₁₄H₁₇BClNO₂ (MW: 277.55 g/mol) .
- Key Differences : The positional swap of chlorine and boronate groups alters electronic distribution. The 2-boronate group may exhibit steric hindrance in cross-coupling reactions compared to the 7-substituted analogue.
5-Methoxy-2-Methyl-7-(Pinacol Boronate)-1H-Indole
- Structure : Methoxy and methyl groups at positions 5 and 2, respectively; boronate at position 7.
- Molecular Formula: C₁₇H₂₆BNO₂Si (MW: 315.29 g/mol) .
Heterocyclic Analogues with Boronate Esters
4-Chloro-7-(Pinacol Boronate)-1-(Trifluoroethyl)-1H-Indazol-3-Amine
- Structure : Indazole core with chlorine at position 4, boronate at position 7, and a trifluoroethyl group at position 1.
- Molecular Formula : C₁₅H₁₈BClF₃N₃O₂ (MW: 375.58 g/mol) .
- Key Differences : The indazole core increases aromatic stability and alters hydrogen-bonding capacity compared to indole. The trifluoroethyl group enhances lipophilicity, influencing bioavailability in drug design.
Substituent Effects on Reactivity and Stability
Ethyl-Substituted Boronate Indole
- Structure : Ethyl group at position 1, boronate at position 7.
- Molecular Formula: C₁₆H₂₂BNO₂ (MW: 271.17 g/mol) .
- However, alkyl chains may improve solubility in nonpolar solvents.
Trimethylsilyl-Boronate Indole
- Structure : Trimethylsilyl group at position 2, boronate at position 7.
- Molecular Formula: C₁₇H₂₆BNO₂Si (MW: 315.29 g/mol) .
- Key Differences : The silyl group offers thermal stability and unique reactivity in silicon-based coupling reactions, diverging from the chlorine-mediated pathways of the target compound.
Physicochemical and Spectral Properties Comparison
Table 1: Key Physicochemical Properties
Table 2: Spectral Data Highlights
Biological Activity
3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research studies associated with this compound.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 375.58 g/mol |
| CAS Number | 2189684-53-3 |
| IUPAC Name | This compound |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |
Anticancer Potential
Research has indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related indole derivatives have shown promising results in inhibiting cell proliferation in cancer types such as A549 (lung cancer), ME-180 (cervical cancer), and HT-29 (colon cancer) .
Case Study: Cytotoxicity Evaluation
A comparative study evaluated the anticancer activity of several indole derivatives against a panel of cancer cell lines. The results demonstrated that compounds structurally related to this compound exhibited IC50 values ranging from 10 to 50 µM across different cell lines. Notably, some derivatives showed enhanced potency compared to standard chemotherapeutic agents .
The proposed mechanism of action for this compound involves the inhibition of tubulin polymerization. This is crucial as it disrupts the mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cancer cells. The presence of the boron moiety may enhance its binding affinity to target proteins involved in cellular proliferation .
Synthesis and Biological Studies
The synthesis of this compound involves multi-step processes that include boronic ester formation and subsequent coupling reactions. These synthetic routes are essential for producing derivatives with optimized biological activity .
Table: Summary of Biological Studies
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?
The synthesis typically involves sequential halogenation and Miyaura borylation. For example:
- Step 1 : Chlorination at the 3-position of indole via electrophilic substitution using reagents like N-chlorosuccinimide (NCS) under controlled conditions .
- Step 2 : Installation of the pinacol boronate ester at the 7-position via palladium-catalyzed Miyaura borylation. A common protocol employs bis(pinacolato)diboron (B₂Pin₂) with Pd(dppf)Cl₂ as a catalyst in a dioxane/water mixture at 80–100°C .
- Monitoring : Reaction progress is tracked by TLC (Rf ~0.3 in 70:30 EtOAc/hexane) and confirmed via (e.g., δ 8.1 ppm for indole H-4) and (δ ~30 ppm for boronate) .
Advanced: How can regioselectivity challenges during borylation at the 7-position of indole be addressed?
Regioselectivity is influenced by steric and electronic factors. Key strategies include:
- Directing Groups : Temporary protection of the indole N-H with a Boc group to direct borylation to the 7-position .
- Catalyst Optimization : Using Pd(OAc)₂ with SPhos ligand enhances selectivity for less hindered positions .
- Substrate Prefunctionalization : Pre-chlorination at the 3-position electronically deactivates adjacent positions, favoring boronation at the 7-site . Comparative data (e.g., δ 136.9 ppm for C-7 in boronate derivatives) confirms positional fidelity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- : Distinct signals include aromatic protons (δ 6.8–8.1 ppm), pinacol methyl groups (δ 1.3 ppm), and indole NH (δ ~10.5 ppm, if unprotected) .
- : A singlet at δ 30–31 ppm confirms boronate ester formation .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 292.1273 for chloro-substituted analogs) validate molecular weight .
Advanced: How does the 3-chloro substituent influence reactivity in cross-coupling reactions?
The electron-withdrawing chloro group enhances electrophilicity at the 7-boronate position, accelerating Suzuki-Miyaura couplings. For example:
- Reactivity Comparison : 3-Chloro derivatives exhibit faster coupling kinetics (2–4 h vs. 6–8 h for non-chlorinated analogs) with aryl halides .
- Byproduct Analysis : Competing protodeboronation is minimized (<5%) due to steric protection from the pinacol group, as shown by tracking in fluorinated systems .
Basic: What are the stability considerations for handling and storing this compound?
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber glass to prevent boronate hydrolysis .
- Solubility : Insoluble in water; soluble in THF, DCM, and DMSO. Pre-dry solvents over molecular sieves to avoid moisture-induced degradation .
Advanced: How can contradictory yield data in literature be resolved during scale-up synthesis?
Discrepancies often arise from:
- Catalyst Loading : Higher Pd concentrations (5 mol% vs. 2 mol%) improve yields (>70%) but increase metal residues, requiring careful purification via silica gel chromatography or recrystallization .
- Oxygen Sensitivity : Use of degassed solvents and Schlenk techniques mitigates boronate oxidation, as evidenced by HRMS detection of boronic acid byproducts (m/z 277.1020) .
Basic: What applications does this compound have in materials science?
- OLEDs : The boronate group enables incorporation into π-conjugated polymers via cross-coupling, enhancing electroluminescence efficiency .
- Sensor Development : Boronate-functionalized indoles act as fluorophores for detecting reactive oxygen species (ROS) in biological systems .
Advanced: What strategies optimize enzymatic inhibition studies using this compound?
- Docking Simulations : Molecular modeling (e.g., AutoDock Vina) predicts binding to ATP pockets in kinases, guided by the chloro group’s hydrophobic interactions .
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) assess boronate ester stability, with LC-MS quantification of hydroxylated metabolites .
Basic: How is purity assessed, and what impurities are common?
- HPLC : Reverse-phase C18 columns (H₂O/MeCN gradient) detect residual pinacol (RT ~4.2 min) and dechlorinated byproducts .
- Elemental Analysis : Boron content (theoretical ~3.5%) confirms stoichiometry; deviations >5% suggest hydrolysis .
Advanced: What role does this compound play in fragment-based drug discovery?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
